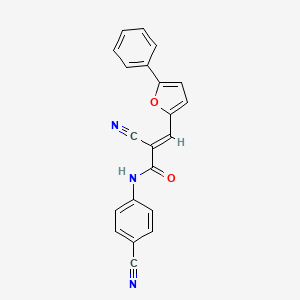
1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including the formation of adamantyl derivatives followed by their incorporation into larger, more complex molecules. For example, the synthesis of a dipeptidyl peptidase IV inhibitor involved the creation of a molecule with an adamantyl group, suggesting a potentially similar approach for 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol (Villhauer et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds containing adamantyl groups is characterized by the adamantane skeleton's high stability and rigidity, which can influence the overall molecular conformation and potentially its biological activity. This structural rigidity is a crucial factor in the design of molecules for specific functions (Kadi et al., 2007).
Chemical Reactions and Properties
Compounds with adamantyl groups can undergo various chemical reactions, especially at functional groups attached to the adamantane core. The reactivity can be influenced by the steric bulk of the adamantyl group and its electronic properties. For example, the synthesis of 1-adamantyl derivatives by reaction with amino heterocycles demonstrates the potential for chemical modification and the introduction of new functional groups (Kazimierczuk et al., 2001).
Wissenschaftliche Forschungsanwendungen
Chemical Inhibition and Enzymatic Pathways
Research has identified the significance of selective chemical inhibitors in understanding the metabolic pathways involving Cytochrome P450 enzymes, crucial for drug metabolism and predicting drug-drug interactions. Notably, compounds such as 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol could play a pivotal role in the development of selective inhibitors, aiding in the deciphering of specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, integral to medicinal chemistry, has been significantly advanced through the use of hybrid catalysts. These catalysts, including organocatalysts and metal catalysts, have been utilized in one-pot multicomponent reactions. The structural uniqueness of 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol could contribute to the development of new hybrid catalysts, thus facilitating the synthesis of complex molecules with broad applications (Parmar, Vala, & Patel, 2023).
Potential in Treating Neurodegenerative Diseases
Adamantane-based scaffolds, such as those found in 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol, have been identified for their pharmacological potential against neurodegenerative diseases. Their structure-activity relationships suggest they could surpass the efficacy of well-known treatments like amantadine and memantine, offering promising directions for future research in pharmacology (Dembitsky, Gloriozova, & Poroikov, 2020).
Enhancing Bioavailability of Therapeutic Drugs
The study of piperine, a compound structurally related to piperidinol derivatives, has shown to significantly enhance the bioavailability of various therapeutic drugs. This is achieved through the inhibition of drug-metabolizing enzymes and enhancing drug absorption. Understanding and applying the mechanisms through which 1-(1-adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol operates could lead to the development of novel adjuvants that improve drug efficacy (Srinivasan, 2007).
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-(4-hydroxy-4-pyridin-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-20(14-21-11-16-8-17(12-21)10-18(9-16)13-21)24-6-3-22(26,4-7-24)19-2-1-5-23-15-19/h1-2,5,15-18,26H,3-4,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQHRMSDINLZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CN=CC=C2)O)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylacetyl)-4-(3-pyridinyl)-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)
![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)

![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)


![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)
![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)